molecular formula C12H13F3N2O3 B1501410 1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol CAS No. 1072944-51-4

1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No.: B1501410
CAS No.: 1072944-51-4
M. Wt: 290.24 g/mol
InChI Key: ILFAFEMBDFFPRR-UHFFFAOYSA-N
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Description

“1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol” is a chemical compound with the CAS number 1072944-51-4 . It is used for research and development purposes .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a phenyl ring with a nitro group and a trifluoromethyl group .

Scientific Research Applications

Kinetics and Reaction Mechanisms

The study of the kinetics and reaction mechanisms involving similar compounds, such as 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane reacting with piperidine bases, reveals complex reactions leading to various products through intermediate stages. These reactions are influenced by solvent types and are characterized by significant kinetic isotope effects, suggesting a multistep mechanism (Jarczewski, Schroeder, & Dworniczak, 1986).

Molecular Magnetic Properties

Research on mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds has demonstrated the synthesis and characterization of compounds exhibiting magnetic properties, such as single-molecule magnet (SMM) behavior. These studies explore the structural and magnetic properties of novel materials, contributing to the development of magnetic and electronic devices (Li et al., 2015).

Tautomeric Switching

Investigations into tautomeric switching systems based on piperidine units have shown that a shift in tautomeric equilibrium can be controlled through protonation/deprotonation processes. This research provides insights into the design of molecular switches and sensors, showcasing the role of counter ions in altering equilibrium positions (Antonov et al., 2013).

Development of Antioxidants and Medical Imaging Agents

Studies have been focused on the development of novel nitroxyl radicals, particularly in improving the stability and reactivity towards antioxidants and potential applications in medical imaging. Research on piperidine and pyrrolidine nitroxyl radicals has contributed to the understanding of their reactivity with free radicals and reductants, impacting antioxidant research and MRI contrast agent development (Kinoshita et al., 2009).

Molecular Orientation and Dynamics

The orientation and dynamics of molecular radicals within organic nanochannels have been explored through electron spin resonance studies. These investigations offer valuable data on molecular motion and interactions, applicable in nanotechnology and materials science (Kobayashi et al., 2018).

Chemical Synthesis and Drug Development

Research into the structural characterization of related compounds has implications for the synthesis of new drug candidates, especially in the realm of anti-tuberculosis drugs. Understanding the crystal and molecular structure aids in the design and synthesis of pharmacologically active compounds (Eckhardt et al., 2020).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

“1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol” is intended for research and development use only and is not recommended for medicinal, household, or other uses .

Future Directions

The future directions for research on “1-(2-Nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol” and other piperidine derivatives are likely to involve further exploration of their synthesis and potential biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, they are likely to continue to be a focus of research in the pharmaceutical industry .

Properties

IUPAC Name

1-[2-nitro-5-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(17(19)20)11(7-8)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFAFEMBDFFPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674766
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-51-4
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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